molecular formula C28H29N5O4S2 B11622919 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11622919
M. Wt: 563.7 g/mol
InChI Key: MDUIFFFSLADYQB-UCQKPKSFSA-N
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Description

The compound (5Z)-5-[(2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields of science and industry. This compound features a unique structure that includes a benzodioxole ring, a piperazine moiety, a pyridopyrimidine core, and a thiazolidinone ring, making it a subject of interest for researchers.

Properties

Molecular Formula

C28H29N5O4S2

Molecular Weight

563.7 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H29N5O4S2/c1-18(2)15-33-27(35)23(39-28(33)38)14-20-25(29-24-5-3-4-8-32(24)26(20)34)31-11-9-30(10-12-31)16-19-6-7-21-22(13-19)37-17-36-21/h3-8,13-14,18H,9-12,15-17H2,1-2H3/b23-14-

InChI Key

MDUIFFFSLADYQB-UCQKPKSFSA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6)/SC1=S

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic synthesis. The process may start with the preparation of the benzodioxole ring, followed by the introduction of the piperazine moiety. The pyridopyrimidine core is then synthesized and coupled with the previously prepared intermediates. Finally, the thiazolidinone ring is formed, and the compound is purified using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment, large-scale reactors, and advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-[(2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyridopyrimidine and thiazolidinone rings can be reduced to alcohols.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biology, the compound may serve as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with various biological targets makes it a valuable tool for biochemical research.

Medicine

In medicine, the compound has potential as a therapeutic agent. Its complex structure suggests that it may interact with multiple biological pathways, making it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases.

Industry

In industry, the compound can be used in the development of new materials with specific properties. Its unique chemical structure may impart desirable characteristics to polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, gene expression, or metabolic processes, ultimately resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5Z)-5-[(2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from simpler compounds.

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